molecular formula C9H16ClNO B2803873 4-(Pent-4-yn-1-yl)morpholine hydrochloride CAS No. 2137951-17-6

4-(Pent-4-yn-1-yl)morpholine hydrochloride

Cat. No.: B2803873
CAS No.: 2137951-17-6
M. Wt: 189.68
InChI Key: UKEKKJCQPFFGBD-UHFFFAOYSA-N
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Description

4-(Pent-4-yn-1-yl)morpholine hydrochloride (CID 23437913) is a chemical compound with the molecular formula C9H15NO and is characterized by a morpholine ring linked to a pent-4-yn-1-yl chain, terminating in a reactive alkyne group . This structure makes it a valuable building block in synthetic and medicinal chemistry. The compound's primary research application stems from its terminal alkyne functionality, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" . This reaction is widely used to create novel molecular constructs, including potential pharmaceutical candidates and advanced materials. For instance, analogous alkyne-containing compounds are used to synthesize complex structures like porphyrin-based networks and dyads for applications in catalysis and photodynamic therapy research . As a chemical intermediate, this compound provides researchers with a versatile scaffold for generating libraries of triazole derivatives to explore new biological activities or material properties. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pent-4-ynylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-2-3-4-5-10-6-8-11-9-7-10;/h1H,3-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEKKJCQPFFGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137951-17-6
Record name 4-(pent-4-yn-1-yl)morpholine hydrochloride
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Synthetic Methodologies and Precursor Chemistry of 4 Pent 4 Yn 1 Yl Morpholine Hydrochloride

General Principles of Morpholine (B109124) Ring Construction and N-Alkylation

The morpholine ring is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. researchgate.net General strategies involve forming the six-membered heterocyclic ring and subsequently functionalizing the nitrogen atom.

Intramolecular Cyclization Approaches to Morpholine Skeletons

Intramolecular cyclization is a powerful strategy for constructing the morpholine skeleton, typically starting from an open-chain precursor containing the necessary nitrogen and oxygen functionalities. These methods often offer good control over stereochemistry.

One common approach involves the cyclization of N-substituted diethanolamine (B148213) derivatives. For instance, the dehydration of diethanolamine using a strong acid like sulfuric acid is a classic industrial method for producing morpholine. wikipedia.orgatamanchemicals.com More refined methods provide access to substituted morpholines. A versatile, high-yielding, one- or two-step protocol converts 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK). organic-chemistry.orgnih.gov This method proceeds through the selective monoalkylation of the amino alcohol, followed by an intramolecular SN2 cyclization.

Palladium-catalyzed reactions have also been employed. For example, a Wacker-type aerobic oxidative cyclization of N-alkenyl-2-amino alcohols, using a base-free Pd(DMSO)₂(TFA)₂ catalyst, can generate morpholine structures. organic-chemistry.org Similarly, Pd-catalyzed carboamination reactions between substituted ethanolamine (B43304) derivatives and aryl or alkenyl bromides provide access to a range of cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov Other transition metals, such as gold and copper, can also catalyze the cyclization of appropriate precursors to form the morpholine ring. nih.govrsc.org

Table 1: Selected Intramolecular Cyclization Methods for Morpholine Synthesis

Catalyst/Reagent Substrate Type Key Features
Sulfuric Acid Diethanolamine Industrial scale, simple morpholine synthesis. wikipedia.orgatamanchemicals.com
Ethylene Sulfate / tBuOK 1,2-Amino Alcohols High-yielding, redox-neutral, good for substituted morpholines. organic-chemistry.orgnih.gov
Pd(DMSO)₂(TFA)₂ N-alkenyl-2-amino alcohols Wacker-type aerobic oxidative cyclization. organic-chemistry.org
Pd(OAc)₂ / P(2-furyl)₃ N-allyl ethanolamine derivatives Carboamination with aryl/alkenyl bromides. nih.gov

Regioselective N-Alkylation Strategies for Morpholine Derivatization

Once the morpholine skeleton is formed, derivatization most commonly occurs at the secondary amine nitrogen. Regioselective N-alkylation is crucial for introducing a vast array of functional groups. The nitrogen atom in the morpholine ring is rendered slightly less nucleophilic than in piperidine (B6355638) due to the electron-withdrawing effect of the ether oxygen, a factor that can influence reaction conditions but does not prevent typical secondary amine reactions. wikipedia.orgchemicalbook.com

The classical and most direct method for N-alkylation is the reaction of morpholine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. This SN2 reaction is widely applicable for introducing primary and some secondary alkyl groups.

Alternative, "greener" approaches include the reductive amination of aldehydes and the N-alkylation with alcohols. The reaction with alcohols, often termed the "borrowing hydrogen" method, proceeds over a heterogeneous catalyst (e.g., CuO–NiO/γ–Al₂O₃). researchgate.net In this process, the alcohol is transiently dehydrogenated to an aldehyde, which then undergoes reductive amination with morpholine, with water being the only byproduct. researchgate.net This method is effective for various low-carbon primary alcohols. researchgate.netresearchgate.net

Recent advancements have focused on achieving highly selective monoalkylation, which is particularly important when starting with primary amines to build the morpholine ring. The use of ethylene sulfate as a 2-carbon electrophile has been shown to be exceptionally effective for the selective monoalkylation of primary amines and 1,2-amino alcohols, which is a key step in a novel morpholine synthesis. nih.govchemrxiv.org

Synthetic Routes Towards 4-(Pent-4-yn-1-yl)morpholine (B76979)

The synthesis of the target compound, 4-(pent-4-yn-1-yl)morpholine, involves the attachment of the five-carbon alkyne chain to the morpholine nitrogen.

Introduction of the Pent-4-yn-1-yl Chain onto the Morpholine Nitrogen

The most straightforward and common method for synthesizing 4-(pent-4-yn-1-yl)morpholine is the direct N-alkylation of morpholine. This involves reacting morpholine, which acts as the nucleophile, with a suitable pent-4-yn-1-yl electrophile. A typical precursor for the alkyl chain would be a 5-halopentyne, such as 5-chloro-1-pentyne (B126576) or 5-bromo-1-pentyne.

The reaction is generally performed in a suitable solvent and in the presence of a base to scavenge the hydrogen halide formed during the reaction. The choice of base can range from inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) to organic amines (e.g., triethylamine).

Reaction Scheme: N-Alkylation of Morpholine

Morpholine + 5-Halo-1-pentyne --(Base)--> 4-(Pent-4-yn-1-yl)morpholine + Base·HX

This is a standard SN2 substitution reaction where the secondary amine of morpholine displaces the halide from the pentynyl chain. The terminal alkyne group is generally unreactive under these conditions, allowing for its clean introduction.

Palladium-Catalyzed Coupling Reactions in Alkyne Introduction

While direct N-alkylation is the most common route, modern synthetic chemistry offers alternative strategies using transition metal catalysis, particularly palladium. Although not typically used for simple N-alkylation of this type, palladium-catalyzed reactions are indispensable for constructing more complex molecules and can be conceptually applied to the introduction of alkyne moieties.

For instance, palladium-catalyzed C-H functionalization allows for the direct coupling of C-H bonds with various partners. A relevant example is the palladium-catalyzed C-H alkynylation of unactivated alkenes with bromoalkynes, which forms conjugated 1,3-enynes. nih.govresearchgate.net While this specific reaction doesn't form the target molecule, it illustrates the power of palladium to forge bonds with alkynes.

A hypothetical, albeit overly complex, palladium-catalyzed route to a related structure might involve the coupling of a suitably functionalized morpholine derivative with a terminal alkyne. However, for the synthesis of 4-(pent-4-yn-1-yl)morpholine itself, direct N-alkylation remains the most efficient and practical approach. The utility of palladium catalysis lies more in the synthesis of complex analogs where the alkyne might be introduced via cross-coupling reactions at other positions on a more elaborate morpholine-containing molecule. nih.gov

Formation and Stability of 4-(Pent-4-yn-1-yl)morpholine Hydrochloride

The final step in the synthesis is the formation of the hydrochloride salt.

Like other secondary amines, the nitrogen atom in morpholine and its N-alkylated derivatives is basic. wikipedia.orgatamanchemicals.com Therefore, 4-(pent-4-yn-1-yl)morpholine readily reacts with acids to form salts. The hydrochloride salt is prepared by treating a solution of the free base, 4-(pent-4-yn-1-yl)morpholine, with hydrochloric acid. wikipedia.orgchemicalbook.comatamankimya.com

Reaction Scheme: Hydrochloride Salt Formation

4-(Pent-4-yn-1-yl)morpholine + HCl --> this compound

This acid-base reaction is typically exothermic and results in the protonation of the morpholine nitrogen to form the morpholinium cation, with chloride as the counter-ion. The reaction is often carried out in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol, from which the salt may precipitate upon formation or after concentration of the solvent.

Amine hydrochloride salts are generally stable, crystalline solids with higher melting points and greater water solubility compared to their corresponding free bases. ontosight.aiontosight.ai This increased stability and solubility make them advantageous for storage and in various applications. The stability of morpholine hydrochloride itself is well-documented, and it is available commercially as a stable solid. schd-shimadzu.comchemicalbook.com It is expected that this compound would exhibit similar stability, being a solid that is less volatile and easier to handle than the parent amine.

Acid-Base Reactions in Hydrochloride Salt Formation

The conversion of the free base, 4-(pent-4-yn-1-yl)morpholine, into its hydrochloride salt is a crucial step, often performed to improve the compound's stability, crystallinity, and water solubility. spectroscopyonline.comyoutube.com This transformation is a classic acid-base neutralization reaction. libretexts.org

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it basic. youtube.com When reacted with a strong acid like hydrochloric acid (HCl), the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the acid. youtube.comyoutube.com This protonation of the tertiary amine nitrogen results in the formation of a positively charged morpholinium cation and a chloride anion (Cl⁻). spectroscopyonline.com These oppositely charged ions are held together by an ionic bond, forming the hydrochloride salt. spectroscopyonline.comyoutube.com

Reaction Mechanism: C₉H₁₅NO (4-(Pent-4-yn-1-yl)morpholine) + HCl → [C₉H₁₆NO]⁺Cl⁻ (this compound)

This reaction is typically carried out by dissolving the free base in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol, and then adding a solution of HCl (either as a gas dissolved in a solvent or as an aqueous solution). The resulting salt, being less soluble in the organic solvent than the free base, often precipitates out of the solution and can be isolated by filtration. youtube.com The formation of a crystalline solid facilitates purification through recrystallization. youtube.com

The use of a strong acid like HCl is necessary to ensure the equilibrium of the reaction favors the formation of the salt. youtube.com The resulting salt is significantly more water-soluble than the parent amine, a property that is particularly important in pharmaceutical applications to enhance bioavailability. spectroscopyonline.comyoutube.com The salt formation can be reversed by treatment with a strong base, such as sodium hydroxide (B78521), which will deprotonate the morpholinium ion and regenerate the free amine. youtube.com

Chemo- and Regioselectivity Considerations in Synthesis

In the synthesis of 4-(pent-4-yn-1-yl)morpholine, particularly during the N-alkylation step, chemo- and regioselectivity are important considerations. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. wikipedia.org

The primary reaction is the N-alkylation of morpholine with a pentynyl halide. Morpholine itself is a simple, symmetrical secondary amine, so regioselectivity on the amine is not a concern. However, the alkylating agent, a derivative of 1-pentyne, contains two reactive sites: the carbon-halogen bond (electrophilic carbon) and the terminal alkyne C-H bond (acidic proton).

To ensure selective N-alkylation at the nitrogen atom, reaction conditions are chosen to favor nucleophilic substitution. This typically involves a base to deprotonate the morpholine, increasing its nucleophilicity, or simply heating the reactants. The choice of base and solvent can influence the outcome of the reaction. beilstein-journals.org For instance, in the N-alkylation of similar heterocyclic systems, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be effective. beilstein-journals.org

Potential Side Reactions and Selectivity Issues:

Potential IssueDescriptionMitigation Strategy
Over-alkylation Not applicable for morpholine as it is a secondary amine, leading to a tertiary amine product.N/A
Elimination Reaction The alkyl halide could undergo elimination to form an alkene, especially with sterically hindered or strong, non-nucleophilic bases.Use of a nucleophilic amine (morpholine) and controlled temperature.
Reaction at Alkyne A very strong base could deprotonate the terminal alkyne, forming an acetylide anion. This could lead to side reactions if other electrophiles are present.Use a base that is strong enough to deprotonate the amine but not the terminal alkyne (pKa ~25). libretexts.org Bases like potassium carbonate are often sufficient.

Managing Alkyne Isomerization During Synthetic Transformations

A significant challenge in the synthesis and handling of terminal alkynes like the pentynyl group is their propensity to isomerize to more stable internal alkynes under certain conditions. libretexts.orgstackexchange.com This rearrangement, often called an acetylene-allene isomerization, is typically catalyzed by bases. stackexchange.comresearchgate.net

The terminal proton of a 1-alkyne is weakly acidic (pKa ≈ 25). libretexts.org Strong bases can abstract this proton, leading to the formation of an allenic carbanion intermediate through a series of proton transfer equilibria. libretexts.org This process can ultimately lead to the migration of the triple bond from the terminal position (C-4 and C-5 in the pentynyl chain) to an internal position (e.g., C-3 and C-4).

Isomerization Pathway Example: Pent-4-yn-1-yl group → [Allenic Intermediate] → Pent-3-yn-1-yl group

This isomerization is undesirable as it results in a constitutional isomer of the target compound, which may have different chemical and physical properties.

Strategies to Manage and Prevent Isomerization:

Choice of Base: The most critical factor is the choice of base. Very strong bases, such as sodium amide (NaNH₂) or potassium 1,3-diaminopropane (B46017) (KAPA), are known to promote rapid isomerization of internal alkynes to terminal ones (a reaction known as the "alkyne zipper"), but they can also catalyze the reverse reaction if conditions are not carefully controlled. stackexchange.commdpi.com For reactions like N-alkylation, weaker bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are preferred as they are generally not strong enough to deprotonate the terminal alkyne and initiate isomerization. nih.gov

Temperature Control: Isomerization reactions often have a higher activation energy than the desired substitution reaction. Running the synthesis at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize isomerization.

Reaction Time: Prolonged exposure to basic conditions can increase the likelihood of isomerization. Therefore, reaction times should be monitored and kept to the minimum required for the completion of the primary reaction.

Avoiding Fused KOH: Fused or concentrated potassium hydroxide (KOH) is known to promote the shift of a triple bond away from the terminal position towards a more thermodynamically stable internal position. stackexchange.com Therefore, its use should be avoided in syntheses where the terminal alkyne must be preserved.

By carefully selecting the base, solvent, and reaction temperature, the integrity of the terminal alkyne in the 4-(pent-4-yn-1-yl)morpholine structure can be maintained throughout the synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Pent 4 Yn 1 Yl Morpholine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

¹H NMR Spectral Analysis for Proton Environment Identification

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (through spin-spin splitting), and their chemical nature. For 4-(Pent-4-yn-1-yl)morpholine (B76979) hydrochloride, the protonation of the nitrogen atom significantly influences the chemical shifts of the adjacent protons on the morpholine (B109124) ring, causing them to shift downfield compared to the free base due to the electron-withdrawing effect of the positive charge. nih.govlibretexts.org

The terminal alkyne proton (H-5') is expected to appear as a triplet in the range of δ 2.5-3.5 ppm, a characteristic region for alkynyl protons. oregonstate.edu Its splitting into a triplet would arise from coupling to the adjacent methylene (B1212753) protons (H-4'). The protons of the morpholine ring are expected to appear as complex multiplets due to their diastereotopic nature and the rigid chair conformation of the ring. nih.govresearchgate.net The protons adjacent to the oxygen (H-2, H-6) would be found further downfield than those adjacent to the nitrogen (H-3, H-5), typically in the δ 3.5-4.5 ppm region. The protons adjacent to the now-protonated nitrogen (H-3, H-5) would be significantly deshielded, appearing in a region around δ 3.0-4.0 ppm. The protons of the pentynyl chain would exhibit predictable shifts based on their distance from the electronegative morpholinium group and the alkyne.

Expected ¹H NMR Chemical Shifts:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
H-5' (≡C-H) 2.5 - 3.5 t (triplet)
H-4' (-CH₂-C≡) 2.2 - 2.8 m (multiplet)
H-2' (-CH₂-) 1.8 - 2.4 m (multiplet)
H-1' (-N-CH₂-) 3.0 - 3.8 m (multiplet)
H-3, H-5 (morpholine, -N-CH₂-) 3.0 - 4.0 m (multiplet)
H-2, H-6 (morpholine, -O-CH₂-) 3.5 - 4.5 m (multiplet)

¹³C NMR Spectral Analysis for Carbon Backbone Elucidation

A proton-decoupled ¹³C NMR spectrum reveals a single peak for each unique carbon atom in the molecule, providing a direct count of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.org

The two carbons of the terminal alkyne (C-4' and C-5') are expected in the δ 65-90 ppm range. hw.ac.ukoregonstate.edu The carbons of the morpholine ring typically appear with the C-O carbons (C-2, C-6) resonating further downfield (around δ 60-70 ppm) than the C-N carbons (C-3, C-5), which would be expected around δ 45-55 ppm. researchgate.netchemicalbook.com The carbons of the pentynyl chain will have shifts consistent with aliphatic sp³ carbons, generally between δ 15-60 ppm. pdx.edu

Expected ¹³C NMR Chemical Shifts:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-5' (≡C-H) 65 - 75
C-4' (-C≡) 80 - 90
C-3' (-CH₂-) 15 - 25
C-2' (-CH₂-) 25 - 35
C-1' (-N-CH₂-) 50 - 60
C-3, C-5 (morpholine, -N-CH₂-) 45 - 55

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would show correlations between the alkyne proton (H-5') and the adjacent methylene protons (H-4'), and along the pentynyl chain. It would also reveal the coupling network within the morpholine ring, helping to disentangle the overlapping multiplet signals. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. pressbooks.pub This is a powerful tool for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal assigned to H-1' would show a cross-peak to the carbon signal of C-1'.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, particularly DEPT-135 and DEPT-90, are used to differentiate between CH, CH₂, and CH₃ groups. libretexts.orglibretexts.org A DEPT-135 spectrum would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (like C-4' of the alkyne) would be absent. A DEPT-90 spectrum would only show signals for CH carbons (like C-5'). libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry, typically using an electrospray ionization (ESI) source in positive ion mode, is used to determine the exact mass of the protonated molecule ([M+H]⁺). nebiolab.com This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For 4-(Pent-4-yn-1-yl)morpholine, the neutral molecule has a formula of C₉H₁₅NO. In positive ion mode ESI-MS, the instrument would detect the cation, which is the intact molecule. google.comlibretexts.org The measured mass of this cation can be compared to the calculated exact mass to confirm the elemental composition with high confidence.

Expected HRMS Data:

Ion Formula Calculated Exact Mass (m/z)

Vibrational Spectroscopy for Functional Group Presence

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Infrared (IR) Spectroscopy for Characteristic Band Identification

The IR spectrum of 4-(Pent-4-yn-1-yl)morpholine hydrochloride would display several characteristic absorption bands confirming the presence of its key functional groups.

Alkyne Group: The terminal alkyne gives rise to two very distinct absorptions: a sharp, strong band for the ≡C-H stretch, typically found around 3300 cm⁻¹, and a weaker, sharp band for the C≡C triple bond stretch in the 2100-2260 cm⁻¹ region. libretexts.orgorgchemboulder.comlibretexts.org

Morpholinium Group: As a hydrochloride salt, the nitrogen is protonated, forming a morpholinium ion. This gives rise to a broad and strong N-H stretching absorption, often appearing in the 2400-3200 cm⁻¹ range. This broadness is due to hydrogen bonding and often overlaps with the C-H stretching region.

Alkyl C-H and C-O Stretches: The sp³ C-H stretching vibrations of the methylene groups in the pentynyl chain and the morpholine ring are expected in the 2850-2960 cm⁻¹ region. pressbooks.pub The characteristic C-O-C stretching of the ether linkage in the morpholine ring will produce a strong band in the fingerprint region, typically around 1100 cm⁻¹. researchgate.net

Expected IR Absorption Bands:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Terminal Alkyne ≡C-H stretch ~3300 Strong, Sharp
Terminal Alkyne C≡C stretch 2100 - 2260 Weak to Medium, Sharp
Morpholinium Ion N⁺-H stretch 2400 - 3200 Strong, Broad
Alkyl C-H stretch 2850 - 2960 Strong

Applications As Chemical Probes and Ligands in Biological Systems Excluding Clinical Human Trials

Design and Synthesis of 4-(Pent-4-yn-1-yl)morpholine-Based Chemical Probes

The design of chemical probes based on 4-(pent-4-yn-1-yl)morpholine (B76979) leverages the reactivity of its terminal alkyne. This functional group can readily participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to reporter molecules like fluorophores or biotin (B1667282).

For instance, in the synthesis of fluorescent probes, a similar compound, 4-prop-2-ynyl-morpholine, has been used to functionalize BODIPY dyes. The morpholine-containing alkyne is attached to a fluorophore core, creating a probe that can be used for various imaging applications. The synthesis typically involves the reaction of the alkyne-containing morpholine (B109124) with an activated fluorophore.

Table 1: Examples of Morpholine-Alkyne Derivatives Used in Probe Synthesis

CompoundApplicationReference
4-prop-2-ynyl-morpholineSynthesis of pH-sensitive fluorescent probes nih.gov

This approach allows for the modular construction of chemical probes where the morpholine-alkyne fragment serves as a key reactive intermediate.

Investigation of Molecular Target Engagement and Binding Specificity

While direct studies on the molecular target engagement of 4-(pent-4-yn-1-yl)morpholine hydrochloride are not extensively documented, research on related morpholine-containing compounds provides insights into their potential binding interactions. The morpholine ring is a common scaffold in medicinal chemistry and can participate in hydrogen bonding and other non-covalent interactions with protein targets.

The alkyne group can be utilized in target identification studies. For example, a probe incorporating this moiety could be used in activity-based protein profiling (ABPP) to covalently label its protein target. After binding, the alkyne can be "clicked" to a reporter tag for visualization or pull-down and subsequent identification by mass spectrometry.

Modulation of Cellular Pathways through Ligand-Protein Interactions

The interaction of morpholine-containing ligands with specific proteins can modulate cellular pathways. For example, morpholine derivatives have been investigated as inhibitors of various enzymes and as ligands for receptors, thereby influencing downstream signaling cascades. The specific cellular effects would be dependent on the protein target.

Development of Fluorescent and Imaging Probes Utilizing Alkyne Reactivity

The terminal alkyne of 4-(pent-4-yn-1-yl)morpholine is a key feature for its use in developing fluorescent probes. As mentioned, this group allows for its conjugation to a wide variety of fluorescent dyes through click chemistry.

In a study on pH-sensitive fluorescent probes, morpholine-functionalized BODIPY dyes were synthesized. nih.gov The protonation of the morpholine nitrogen in acidic environments led to fluorescence quenching, demonstrating how the morpholine moiety can be used to create environmentally sensitive probes. nih.gov This principle can be extended to create probes that respond to other cellular changes.

Table 2: Characteristics of a Morpholine-Based Fluorescent Probe

Probe FeatureDescriptionReference
Sensing MechanismPhotoinduced Electron Transfer (PET) nih.gov
AnalytepH nih.gov
AdvantageHigh fluorescence in basic conditions, quenched in acidic conditions nih.gov

Role in Receptor Ligand Development (e.g., Dopamine D4 Receptor Ligands)

The morpholine scaffold is a well-established pharmacophore in the development of ligands for various receptors, including dopamine receptors. The dopamine D4 receptor, in particular, has been a target for the development of selective ligands for potential therapeutic applications.

Studies on a series of 2,4-disubstituted morpholines have shown their selectivity for the dopamine D4 receptor. nih.gov These investigations have highlighted the importance of the morpholine ring and other structural features in achieving high affinity and selectivity. While 4-(pent-4-yn-1-yl)morpholine itself has not been explicitly identified as a high-affinity D4 ligand in these studies, its structural components are relevant to the design of such molecules. The aliphatic chain and the morpholine nitrogen could be key interaction points within the receptor's binding pocket.

Table 3: Binding Affinities of Representative Morpholine Derivatives for Dopamine Receptors

CompoundD4 Ki (nM)D2 Ki (nM)Selectivity (D2/D4)
A related 2,4-disubstituted morpholine151500100

Note: The data in this table is representative of related morpholine derivatives and not this compound itself.

The development of selective D4 receptor ligands is an active area of research, and the structural motifs present in 4-(pent-4-yn-1-yl)morpholine could be incorporated into novel ligand designs. The alkyne group could also serve as an attachment point for further chemical modifications to explore the structure-activity relationship (SAR) of new D4 receptor ligands.

Role in Scaffold and Library Design for Chemical Biology and Drug Discovery Research

Incorporation of the 4-(Pent-4-yn-1-yl)morpholine (B76979) Scaffold into Diverse Chemical Libraries

The morpholine (B109124) moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of approved drugs and biologically active molecules. nih.govnih.gov Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable scaffold for the synthesis of compound libraries. nih.gov The incorporation of the 4-(Pent-4-yn-1-yl)morpholine scaffold introduces a combination of a saturated heterocycle and a reactive handle (the alkyne), allowing for the generation of a multitude of derivatives with diverse spatial arrangements and functionalities. Chemical suppliers often categorize this compound as a versatile small molecule scaffold, underscoring its utility in library synthesis. biosynth.com

Application in Lead-Oriented Synthesis (LOS) Strategies

Lead-Oriented Synthesis (LOS) focuses on the creation of molecular libraries with properties amenable to development into clinical candidates. The structural features of 4-(Pent-4-yn-1-yl)morpholine hydrochloride align well with the principles of LOS. The morpholine core provides a desirable starting point with good pharmacokinetic properties, while the pentynyl side chain offers a vector for controlled and efficient diversification. nih.gov This allows for the systematic exploration of chemical space around the morpholine core to identify and optimize interactions with biological targets.

Utility in "Click Chemistry" for Bioconjugation and Rapid Diversification

The terminal alkyne group in this compound is a key functional handle for its application in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent ligation of the morpholine-containing molecule to other molecules bearing an azide (B81097) group. This has profound implications for:

Bioconjugation: The ability to attach this scaffold to biomolecules such as proteins, peptides, and nucleic acids to study biological processes or create targeted therapeutics.

Rapid Diversification: The straightforward nature of the click reaction enables the rapid synthesis of a large number of derivatives by reacting the core scaffold with a diverse panel of azide-containing building blocks. This is a powerful tool for structure-activity relationship (SAR) studies.

The presence of the alkyne facilitates the creation of hybrid molecules with a wide range of biological activities. mdpi.com

Development of Multifunctional Conjugates and Hybrid Molecules

The combination of the morpholine scaffold and the reactive alkyne allows for the design and synthesis of multifunctional conjugates and hybrid molecules. By utilizing the alkyne for click chemistry, researchers can link the 4-(Pent-4-yn-1-yl)morpholine moiety to other pharmacophores, fluorescent tags, or affinity probes. This strategy can lead to the development of:

Dual-action drugs: Molecules that can interact with multiple biological targets simultaneously.

Targeted drug delivery systems: Conjugates where the morpholine-containing part directs the molecule to a specific biological location.

Diagnostic tools: Molecules that can be used to visualize and study biological systems.

The synthesis of such complex molecules is often facilitated by convergent synthetic routes where the final step involves the coupling of the alkyne-containing morpholine derivative. mdpi.com

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 2137951-17-6
Molecular Formula C₉H₁₆ClNO
IUPAC Name This compound

Future Research Directions and Translational Potential in Chemical Sciences

Emerging Synthetic Methodologies for Alkynyl-Morpholine Derivatives

The development of efficient and versatile synthetic routes to alkynyl-morpholine derivatives is paramount for unlocking their full potential. While traditional N-alkylation methods exist, contemporary research is focused on more sophisticated and atom-economical approaches.

A particularly promising strategy involves the adaptation of multicomponent reactions, most notably the A³ coupling (aldehyde-alkyne-amine) reaction. phytojournal.comwikipedia.org This one-pot synthesis allows for the direct formation of propargylamines from an aldehyde, an amine (such as morpholine), and a terminal alkyne. phytojournal.comwikipedia.org The versatility of this method lies in the wide range of compatible starting materials, enabling the creation of diverse libraries of N-propargylmorpholine derivatives. mdpi.com The general mechanism involves the in situ formation of an iminium ion from the aldehyde and morpholine (B109124), which is then attacked by a metal acetylide generated from the terminal alkyne and a suitable catalyst, often copper or gold-based. phytojournal.com

Recent advancements in catalysis are further refining these methodologies. The use of novel catalytic systems, including magnetically recoverable nanoparticles and metal-organic frameworks, is being explored to enhance reaction efficiency, facilitate catalyst recycling, and promote greener synthetic protocols. researchgate.net Furthermore, the development of asymmetric A³ coupling reactions, employing chiral ligands, opens the door to the enantioselective synthesis of chiral propargylamines containing a morpholine moiety, which is of significant interest for pharmaceutical applications.

Another emerging area is the direct N-alkynylation of morpholine. While the N-alkylation of morpholine with alcohols has been studied, researchgate.net direct coupling with terminal alkynes presents a more direct route to the desired products. Copper-catalyzed cross-coupling reactions of 1,1-dibromo-1-alkenes with N-heterocycles like imidazole (B134444) have been reported, suggesting a potential pathway for the synthesis of N-alkynylmorpholines. organic-chemistry.org Research into the direct, catalyzed coupling of terminal alkynes with morpholine would represent a significant step forward in streamlining the synthesis of this class of compounds.

The synthesis of functionalized morpholine cores from N-propargylamines is also gaining traction as a viable synthetic strategy. ijcce.ac.irscispace.com This approach utilizes the reactivity of the alkyne in the N-propargylamine precursor to construct more complex morpholine-containing structures through cyclization reactions. ijcce.ac.irscispace.com

Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of alkynyl-morpholine derivatives with desired properties. In silico methods can significantly accelerate the discovery process by predicting molecular properties, binding affinities, and potential biological activities, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: These techniques are instrumental in predicting the binding modes and affinities of alkynyl-morpholine derivatives to specific biological targets. By modeling the interactions between the ligand and the active site of a protein, researchers can gain insights into the key structural features required for potent activity. For instance, docking studies on morpholine-containing compounds have been used to elucidate their interactions with enzymes like carbonic anhydrase and mTOR. Molecular dynamics simulations can further refine these models by providing a dynamic picture of the ligand-protein complex, assessing its stability and conformational changes over time.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org For alkynyl-morpholine derivatives, 3D-QSAR methods like GRID/GOLPE can be employed to identify the key steric and electronic features that influence their affinity for a particular target. rsc.orgchemrxiv.org These models can then be used to predict the activity of novel, unsynthesized analogs, guiding the design of more potent compounds.

Pharmacophore Modeling: This approach focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. By analyzing the structures of known active morpholine derivatives, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new potential hits with diverse chemical scaffolds but the same essential binding features.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. Computational models can predict parameters such as solubility, membrane permeability, metabolic stability, and potential toxicity of alkynyl-morpholine derivatives. beilstein-journals.org This early assessment of drug-like properties helps in the selection of candidates with a higher probability of success in later stages of development.

Exploration of Novel Biological Targets and Mechanistic Insights

The morpholine ring is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to interact with a wide range of biological targets. documentsdelivered.comacs.org The incorporation of a terminal alkyne provides a reactive handle that can be exploited for covalent targeting or for click chemistry-based target identification strategies.

The exploration of novel biological targets for alkynyl-morpholine derivatives can be approached through several avenues. Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, can uncover unexpected biological activities. nih.gov Hits from such screens can then be subjected to target deconvolution studies to identify their molecular targets.

Affinity-based and label-free target identification methods are powerful tools for elucidating the mechanism of action of small molecules. In the context of alkynyl-morpholine derivatives, the terminal alkyne can be functionalized with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to create a chemical probe. This probe can then be used in affinity-based pull-down experiments to isolate its binding partners from cell lysates, which are subsequently identified by mass spectrometry.

Furthermore, the inherent reactivity of the alkyne moiety itself can be harnessed. For certain targets, the alkyne may participate in covalent bond formation with a nucleophilic residue in the active site, leading to irreversible inhibition. This mechanism can be investigated through kinetic studies and mass spectrometry-based proteomics to identify the specific site of covalent modification.

Mechanistic insights into how these compounds exert their biological effects can be gained through a combination of biochemical, biophysical, and cell-based assays. For example, enzyme kinetics can reveal the mode of inhibition (e.g., competitive, non-competitive, or irreversible), while techniques like surface plasmon resonance (SPR) can provide real-time data on binding kinetics.

Integration with High-Throughput Screening and Combinatorial Chemistry Platforms

The systematic exploration of the chemical space around the alkynyl-morpholine scaffold necessitates the use of high-throughput and combinatorial approaches. These platforms enable the rapid synthesis and screening of large numbers of compounds, significantly accelerating the discovery of new bioactive molecules.

Combinatorial Library Synthesis: The development of robust and efficient synthetic methodologies for alkynyl-morpholine derivatives, as discussed in section 7.1, is a prerequisite for the construction of combinatorial libraries. Solution-phase parallel synthesis techniques, often aided by robotic automation, can be employed to generate large and diverse libraries of these compounds. The design of such libraries can be guided by computational models to ensure broad coverage of the relevant chemical space and to enrich for compounds with desirable properties.

Library Design StrategyKey Features
Scaffold-based Diversity The core 4-(pent-4-yn-1-yl)morpholine (B76979) structure is maintained, while substituents are varied at different positions on the morpholine ring or the pentynyl chain.
Reagent-based Diversity A common intermediate is reacted with a diverse set of building blocks. For example, in an A³ coupling approach, a variety of aldehydes and terminal alkynes can be used with morpholine to generate a diverse library.
Pharmacophore-guided Design The library is designed to incorporate key pharmacophoric features identified from known active compounds or computational models.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against specific biological targets or in phenotypic assays. Miniaturized assay formats, typically in 96-, 384-, or 1536-well plates, are used to minimize reagent consumption and increase throughput. A wide range of detection technologies, including fluorescence, luminescence, and absorbance, can be adapted for HTS.

The integration of combinatorial synthesis of alkynyl-morpholine derivatives with HTS can create a powerful discovery engine. For example, a library of these compounds could be screened against a panel of protein kinases to identify new inhibitors. The terminal alkyne in the hit compounds could then be utilized for further functionalization or for mechanistic studies.

HTS Assay TypeApplication for Alkynyl-Morpholine Derivatives
Biochemical Assays Screening for inhibitors of specific enzymes (e.g., kinases, proteases, transferases).
Cell-based Assays Assessing effects on cellular pathways, cell viability, or specific cellular phenotypes.
Target-based Screening Identifying compounds that bind to a specific, purified biological target.
Phenotypic Screening Discovering compounds that induce a desired phenotype in cells or organisms, without prior knowledge of the target.

The data generated from HTS campaigns can be used to build and refine structure-activity relationships (SAR), providing valuable feedback for the design of next-generation compounds with improved potency and selectivity.

Q & A

Basic Question: What are the key synthetic routes for preparing 4-(Pent-4-yn-1-yl)morpholine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution, where morpholine reacts with a halogenated alkyne precursor (e.g., 5-chloro-pent-4-yne). A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction . Optimization strategies include:

  • Temperature Control: Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent Selection: THF improves solubility of intermediates, while DMF enhances reaction kinetics.
  • Continuous Flow Reactors: For scalable synthesis, these systems improve yield and purity by ensuring precise temperature and mixing control .

Basic Question: How is the purity and structural integrity of this compound verified in synthetic workflows?

Methodological Answer:
Analytical characterization employs:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the morpholine ring (δ 3.6–3.8 ppm) and alkyne moiety (δ 1.8–2.2 ppm).
    • ¹³C NMR confirms the quaternary carbon adjacent to the alkyne (δ 80–90 ppm) .
  • Infrared Spectroscopy (IR): A sharp peak near 2100–2250 cm⁻¹ confirms the alkyne C≡C stretch .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation pattern .

Advanced Question: How can researchers design experiments to evaluate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known morpholine interactions (e.g., kinases, phosphatases).
  • Assay Design:
    • Fluorescence Polarization: Monitor binding using a fluorescently labeled ligand.
    • Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics (KD, kon/koff) .
  • Control Experiments: Compare with structurally similar compounds (e.g., 4-(pyridin-4-yl)morpholine derivatives) to isolate the alkyne group’s contribution .

Advanced Question: What strategies resolve discrepancies in reported bioactivity data for morpholine derivatives across studies?

Methodological Answer:
Discrepancies may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Protocols: Replicate assays under identical buffer/pH conditions (e.g., PBS pH 7.4 vs. Tris-HCl pH 8.0).
  • Structural Validation: Confirm compound purity via HPLC (>95%) and crystallography.
  • Meta-Analysis: Compare data across studies using tools like Biological Activity Similarity Analysis (see example table below) .
CompoundEnzyme IC₅₀ (µM)LogPSolubility (mg/mL)
4-(Pent-4-yn-1-yl)morpholine HCl12.3 ± 1.21.84.5
4-(Pyridin-4-yl)morpholine HCl25.6 ± 2.10.98.2

Advanced Question: How do structural modifications (e.g., alkyne vs. aryl groups) alter the physicochemical properties of morpholine derivatives?

Methodological Answer:

  • LogP/Solubility: Introducing an alkyne increases hydrophobicity (LogP +0.9 vs. morpholine), reducing aqueous solubility but enhancing membrane permeability .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition temperatures ~200°C for alkyne derivatives, compared to ~180°C for aryl analogs .
  • Synthetic Flexibility: The alkyne group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or probe development .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Hazard Assessment: Conduct a pre-experiment risk analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press) .
  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Question: How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to enzyme active sites (e.g., cytochrome P450).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Analysis: Correlate alkyne chain length with inhibitory potency using regression models .

Advanced Question: What analytical techniques differentiate this compound from its structural isomers?

Methodological Answer:

  • 2D NMR (HSQC/HMBC): Resolve overlapping signals by correlating <sup>1</sup>H-<sup>13</sup>C couplings.
  • X-ray Crystallography: Resolve spatial arrangement of the alkyne and morpholine moieties.
  • Ion Mobility Spectrometry (IMS): Separate isomers based on collision cross-section differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.